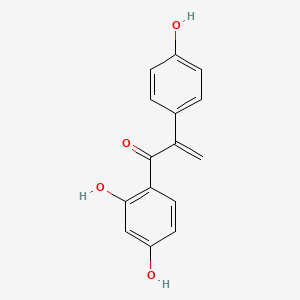
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-one backbone with hydroxyphenyl groups at the 1 and 2 positions, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate hydroxybenzaldehydes with acetophenone derivatives under basic conditions. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in ethanol or methanol as solvents. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with new functional groups.
科学研究应用
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate enzyme activity and influence cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxy groups, which influences its reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
属性
CAS 编号 |
153409-51-9 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-8,16-18H,1H2 |
InChI 键 |
MPNKZWIUITZJCR-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


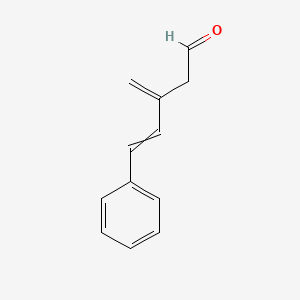


![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
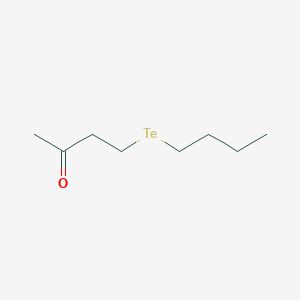
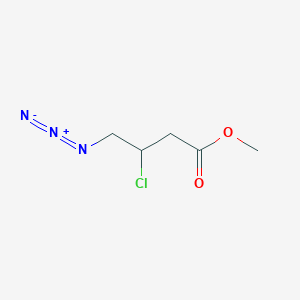


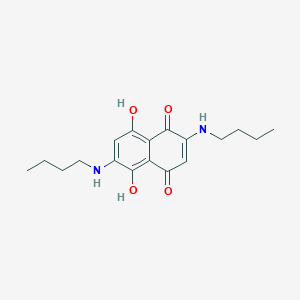
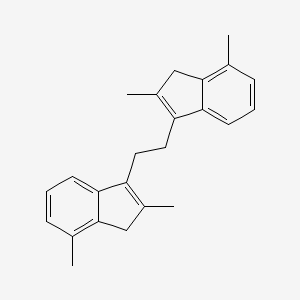
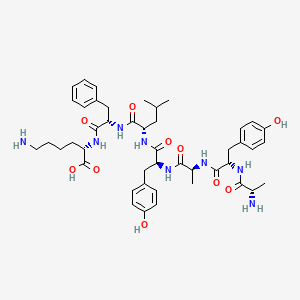
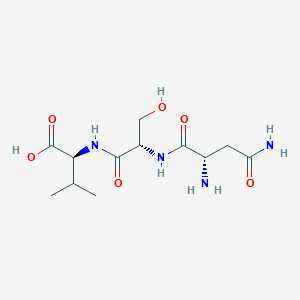

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
